molecular formula C20H16N2O2S2 B6022085 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide

2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide

Cat. No. B6022085
M. Wt: 380.5 g/mol
InChI Key: MDISLVYWXKNODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide, also known as THAL-SNS-032, is a synthetic small molecule inhibitor that has been developed for its potential anticancer properties. This compound has been shown to have a strong inhibitory effect on the activity of cyclin-dependent kinases (CDKs), which are a family of proteins that play a critical role in cell cycle progression and proliferation.

Mechanism of Action

The mechanism of action of 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide involves its inhibition of CDKs. CDKs are a family of proteins that play a critical role in cell cycle progression and proliferation. By inhibiting CDKs, this compound causes cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of other proteins involved in cancer cell survival and proliferation, such as AKT and STAT3.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on CDKs, this compound has been shown to inhibit the activity of other proteins involved in cancer cell survival and proliferation, such as AKT and STAT3. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the death of these cells. This compound has also been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide is its strong inhibitory effect on CDKs, which are overexpressed in many types of cancer cells. Additionally, this compound has been shown to be effective against a wide range of cancer types. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings. Additionally, more research is needed to fully understand the long-term effects of this compound on normal cells and tissues.

Future Directions

There are several future directions for research on 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide. One area of research is the development of more potent and selective CDK inhibitors, which may have fewer side effects than this compound. Additionally, more research is needed to understand the long-term effects of this compound on normal cells and tissues. Another area of research is the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, more research is needed to understand the potential use of this compound in other diseases beyond cancer, such as inflammatory diseases and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide involves several steps, including the reaction of 2-aminobenzonitrile with 2-thiophenecarboxylic acid to form 2-(2-thienyl)benzonitrile. This compound is then reacted with 2-thienylmethylamine to form 2-(2-thienylmethylamino)benzonitrile. The final step involves the reaction of this compound with acetyl chloride to form this compound.

Scientific Research Applications

2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to have a strong inhibitory effect on CDKs, which are overexpressed in many types of cancer cells. This inhibition leads to cell cycle arrest and apoptosis, ultimately leading to the death of cancer cells. This compound has been shown to be effective against a wide range of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer.

properties

IUPAC Name

2-[3-(thiophene-2-carbonyl)indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c23-19(21-11-14-5-3-9-25-14)13-22-12-16(15-6-1-2-7-17(15)22)20(24)18-8-4-10-26-18/h1-10,12H,11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDISLVYWXKNODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CS3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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